[(6-Bromo-1,3-dioxaindan-5-yl)methyl]diethylamine
CAS No.:
Cat. No.: VC13610581
Molecular Formula: C12H16BrNO2
Molecular Weight: 286.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16BrNO2 |
|---|---|
| Molecular Weight | 286.16 g/mol |
| IUPAC Name | N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-N-ethylethanamine |
| Standard InChI | InChI=1S/C12H16BrNO2/c1-3-14(4-2)7-9-5-11-12(6-10(9)13)16-8-15-11/h5-6H,3-4,7-8H2,1-2H3 |
| Standard InChI Key | NGFFYMWEZAGNRC-UHFFFAOYSA-N |
| SMILES | CCN(CC)CC1=CC2=C(C=C1Br)OCO2 |
| Canonical SMILES | CCN(CC)CC1=CC2=C(C=C1Br)OCO2 |
Introduction
Synthesis and Preparation
The synthesis of [(6-Bromo-1,3-dioxaindan-5-yl)methyl]diethylamine would likely involve several steps, including the formation of the dioxaindan core and subsequent alkylation with a diethylamine-containing moiety. This process might involve protecting groups to prevent unwanted side reactions.
Biological Activity
While specific biological activity data for [(6-Bromo-1,3-dioxaindan-5-yl)methyl]diethylamine is not available, compounds with similar structures (e.g., brominated benzodioxoles) have shown potential in various biological assays, including antimicrobial and anticancer activities .
Research Findings and Potential Applications
Given the lack of direct research findings on this compound, potential applications can be inferred from related compounds:
| Compound Feature | Potential Application |
|---|---|
| Brominated Core | Antimicrobial or anticancer activity |
| Diethylamine Group | Potential for interaction with biological targets |
| Dioxaindan Structure | Unique pharmacokinetic properties |
Future Research Directions
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Synthetic Methodology: Developing efficient synthesis routes to produce this compound in high purity.
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Biological Screening: Evaluating its activity against various biological targets to identify potential therapeutic applications.
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Pharmacokinetic Studies: Investigating its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like characteristics.
Given the current lack of specific data, future research should focus on these areas to unlock the full potential of [(6-Bromo-1,3-dioxaindan-5-yl)methyl]diethylamine.
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